2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 96134-65-5
VCID: VC5048090
InChI: InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
SMILES: CC1=NN=C(O1)C2=CC=CC=C2N
Molecular Formula: C9H9N3O
Molecular Weight: 175.191

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

CAS No.: 96134-65-5

Cat. No.: VC5048090

Molecular Formula: C9H9N3O

Molecular Weight: 175.191

* For research use only. Not for human or veterinary use.

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline - 96134-65-5

Specification

CAS No. 96134-65-5
Molecular Formula C9H9N3O
Molecular Weight 175.191
IUPAC Name 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Standard InChI InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Standard InChI Key MHYGUGBTOPYBBG-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2=CC=CC=C2N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₉H₉N₃O) features a benzene ring substituted with an amino group (-NH₂) at the ortho position relative to a 1,3,4-oxadiazole ring. The oxadiazole component contains a methyl group at the 5-position, imparting steric and electronic modifications to the heterocycle . Key structural identifiers include:

  • SMILES: CC1=NN=C(O1)C2=CC=CC=C2N

  • InChIKey: MHYGUGBTOPYBBG-UHFFFAOYSA-N

Physicochemical Properties

Predicted physicochemical properties, derived from collision cross-section (CCS) calculations, highlight its behavior under mass spectrometric conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+176.08183135.4
[M+Na]+198.06377149.0
[M-H]-174.06727140.0

These values suggest moderate polarity, consistent with its heteroaromatic and aniline functionalities .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclodehydration of diacylhydrazides. For example, naphthofuran-2-hydrazide intermediates have been cyclized using phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) under reflux conditions to yield analogous oxadiazole-aniline hybrids . Adapting this protocol, 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline could be synthesized via:

  • Hydrazide Formation: Condensation of methyl-substituted carboxylic acid hydrazides.

  • Cyclodehydration: Treatment with POCl₃ at elevated temperatures (80–100°C) to form the oxadiazole ring .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice: Dichloromethane (DCM) outperforms polar aprotic solvents like DMF in coupling reactions .

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) enhances amide bond formation efficiency .

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons resonate as multiplet signals between δ 7.84–6.64 ppm, while the NH₂ group appears as a broad singlet near δ 4.22 ppm . The methyl group on the oxadiazole ring is observed as a singlet at δ 2.64 ppm .

  • ¹³C NMR: The oxadiazole carbons (C=N and C-O) resonate at δ 156–166 ppm, with aromatic carbons appearing between δ 110–145 ppm .

Infrared Spectroscopy (IR)

  • NH₂ stretches: 3270 cm⁻¹ (symmetrical and asymmetrical modes) .

  • Oxadiazole ring vibrations: C=N at 1581 cm⁻¹ and C-O at 1079 cm⁻¹ .

Mass Spectrometry

  • LC-MS: A molecular ion peak at m/z 176.08 ([M+H]+) aligns with the theoretical molecular weight .

Applications in Materials Science

Polymer Modifiers

The oxadiazole ring’s electron-deficient nature makes it a candidate for electron-transport materials in organic light-emitting diodes (OLEDs). Aniline derivatives can act as crosslinking agents in epoxy resins, improving thermal stability .

Sensor Development

The NH₂ group provides a site for functionalization with fluorophores or metal-binding ligands, enabling use in chemosensors for detecting heavy metals or nitroaromatic explosives .

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